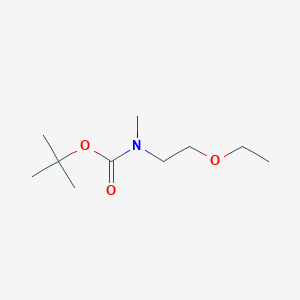

tert-Butyl(2-ethoxyethyl)methylcarbamate

Description

Properties

Molecular Formula |

C10H21NO3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

tert-butyl N-(2-ethoxyethyl)-N-methylcarbamate |

InChI |

InChI=1S/C10H21NO3/c1-6-13-8-7-11(5)9(12)14-10(2,3)4/h6-8H2,1-5H3 |

InChI Key |

SAUXETIQXKZYHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Analytical and Structural Guide to tert-Butyl(2-ethoxyethyl)methylcarbamate

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Chemical Identity and Pharmacokinetic Rationale

In modern medicinal chemistry, the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile often hinges on subtle structural modifications. tert-Butyl(2-ethoxyethyl)methylcarbamate (CAS: 722537-52-2) serves as a critical synthetic building block for introducing the 2-ethoxyethyl(methyl)amino moiety into active pharmaceutical ingredients (APIs).

The strategic inclusion of the 2-ethoxyethyl ether chain serves a dual purpose: it acts as a hydrogen bond acceptor to improve aqueous solubility, and it subtly lowers the overall lipophilicity (LogP) compared to a strictly aliphatic chain, which frequently mitigates off-target toxicity (such as hERG channel inhibition). The tert-butyloxycarbonyl (Boc) group is a transient protecting group, ensuring the secondary nitrogen remains inert during upstream cross-coupling or acylation reactions .

Quantitative Structural Data

The fundamental physicochemical properties of this building block are summarized below to aid in analytical method development and stoichiometric calculations.

Table 1: Physicochemical & Structural Properties

| Property | Value |

| Chemical Name | tert-Butyl(2-ethoxyethyl)methylcarbamate |

| CAS Registry Number | 722537-52-2 |

| Molecular Formula | C10H21NO3 |

| Molecular Weight | 203.28 g/mol |

| Monoisotopic Mass | 203.1521 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (Carbamate C=O, Carbamate C-O, Ether C-O) |

| Rotatable Bonds | 6 |

Synthetic Methodology & Mechanism

The synthesis of this compound relies on the selective N-protection of the commercially available secondary amine, 2-ethoxy-N-methylethanamine.

Protocol 1: Boc-Protection Workflow

-

Objective: Quantitative conversion of the secondary amine to the Boc-carbamate.

-

Causality of Reagents: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the acidic byproducts and maintain the amine in its nucleophilic, unprotonated state. Dichloromethane (DCM) is chosen as the solvent due to its aprotic nature and excellent solvating power for both the polar amine and the non-polar Boc anhydride (Boc₂O). The reaction is initiated at 0 °C to control the exothermic acylation, preventing the formation of localized hot spots that could lead to reagent degradation.

Step-by-Step Procedure:

-

Initiation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-ethoxy-N-methylethanamine (1.0 eq) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add TEA (1.5 eq) via syringe and cool the mixture to 0 °C using an ice-water bath.

-

Acylation: Dissolve Boc₂O (1.1 eq) in a minimal volume of DCM and add it dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoint: Spot the crude mixture on a silica gel TLC plate and stain with Ninhydrin. The starting secondary amine will rapidly stain a deep purple/brown. The successful formation of the Boc-protected product is confirmed by the absence of this stain (carbamates do not react with Ninhydrin without severe heating), providing a self-validating binary check of reaction completion.

Workflow for the Boc-protection of 2-ethoxy-N-methylethanamine.

Analytical Profiling & Structural Elucidation

The Rotamer Phenomenon in NMR

A critical challenge when analyzing tert-Butyl(2-ethoxyethyl)methylcarbamate is the interpretation of its Nuclear Magnetic Resonance (NMR) spectra. Carbamates exhibit a pseudo-double bond character along the C–N bond due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This restricts free rotation, leading to distinct syn and anti rotamers .

At room temperature (298 K), this rotation occurs on the NMR timescale, causing the signals for the N-methyl and N-methylene protons to appear as broad humps or split into two distinct peaks.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)

| Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 1.18 | t (J = 7.0 Hz) | 3H | -O-CH₂-CH₃ (Ethoxy terminal) |

| 1.45 | s | 9H | -C(CH₃ )₃ (Boc group) |

| 2.89 | s (broad/split) | 3H | >N-CH₃ (Rotameric broadening) |

| 3.39 | m (broad) | 2H | >N-CH₂ -CH₂-O- |

| 3.48 | q (J = 7.0 Hz) | 2H | -O-CH₂ -CH₃ |

| 3.52 | m | 2H | >N-CH₂-CH₂ -O- |

Validation Checkpoint: To definitively prove that the split peaks at ~2.89 ppm and ~3.39 ppm are rotamers and not chemical impurities, perform a Variable-Temperature (VT) NMR experiment. By heating the sample to 60 °C in DMSO-d₆, the kinetic energy overcomes the rotational barrier (ΔG‡ ≈ 15-18 kcal/mol), and the split peaks will cleanly coalesce into sharp singlets.

Conformational equilibrium of the carbamate C-N bond causing NMR signal duplication.

Mass Spectrometry (LC-MS) Fragmentation

Under Electrospray Ionization (ESI+), the intact molecular ion [M+H]⁺ is observed at m/z 204.1. However, the Boc group is highly labile in the gas phase. In-source fragmentation is a self-validating indicator of a Boc-protected amine. The molecule will predictably eject isobutylene (loss of 56 Da) followed by decarboxylation (loss of 44 Da).

Proposed ESI-MS fragmentation pathway for tert-Butyl(2-ethoxyethyl)methylcarbamate.

Deprotection Protocol & Downstream Application

Once the desired upstream synthetic transformations are complete, the Boc group must be removed to unmask the secondary amine for final coupling (e.g., to a kinase inhibitor scaffold or a GPCR ligand).

Protocol 2: Acid-Mediated Cleavage

-

Objective: Clean removal of the Boc group yielding the amine trifluoroacetate salt.

-

Causality of Reagents: Trifluoroacetic acid (TFA) is utilized because its high acidity rapidly protonates the carbamate oxygen, triggering the elimination of isobutylene. A 1:1 mixture of TFA and DCM is the industry standard; DCM maintains the solubility of the starting material while TFA drives the cleavage kinetics.

Step-by-Step Procedure:

-

Dissolve tert-Butyl(2-ethoxyethyl)methylcarbamate in DCM (0.1 M).

-

Cool the solution to 0 °C.

-

Add an equal volume of TFA dropwise to achieve a 1:1 (v/v) DCM:TFA ratio.

-

Stir at room temperature for 1 hour.

-

Evaporate the volatiles under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA, yielding 2-ethoxy-N-methylethanamine as a stable trifluoroacetate salt, ready for immediate downstream amide coupling or reductive amination.

Acid-mediated Boc deprotection mechanism yielding the amine trifluoroacetate salt.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th ed. Journal of the American Chemical Society. URL:[Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (PMC). URL:[Link]

-

ChemSrc. tert-Butyl(2-ethoxyethyl)methylcarbamate (CAS 722537-52-2) Properties and Structure. ChemSrc Database. URL:[Link]

Comprehensive Technical Guide on tert-Butyl(2-ethoxyethyl)methylcarbamate: Molecular Weight, Structural Analysis, and Synthetic Applications

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic protection of secondary amines is paramount to preventing off-target reactions. tert-Butyl(2-ethoxyethyl)methylcarbamate (CAS: 722537-52-2) is a highly specialized, orthogonally protected aliphatic amine building block[1]. With a precisely calculated molecular weight of 203.28 g/mol , this compound serves as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), targeted protein degraders (PROTACs), and antibody-drug conjugate (ADC) linkers.

This whitepaper provides an in-depth deconstruction of its molecular properties, the causality behind its structural design, and field-proven, self-validating protocols for its synthesis and deprotection.

Molecular Identity and Physicochemical Properties

To effectively utilize this compound in a synthetic pipeline, researchers must first establish its fundamental quantitative parameters. The molecular weight is derived from its exact atomic composition (C₁₀H₂₁NO₃), accounting for the tert-butyl ester, the N-methyl group, and the 2-ethoxyethyl ether chain.

| Parameter | Value |

| Chemical Name | tert-Butyl (2-ethoxyethyl)methylcarbamate |

| IUPAC Name | tert-butyl N-(2-ethoxyethyl)-N-methylcarbamate |

| CAS Registry Number | 722537-52-2[2] |

| Molecular Formula | C₁₀H₂₁NO₃ |

| Molecular Weight | 203.28 g/mol |

| Monoisotopic / Exact Mass | 203.1521 Da |

| Appearance | Colorless to pale yellow oil (typical for aliphatic Boc-amines) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, and Methanol |

Structural Deconstruction & Causality of Design

As a Senior Application Scientist, it is crucial to understand why a molecule is designed a certain way, rather than just knowing its structure. tert-Butyl(2-ethoxyethyl)methylcarbamate is engineered with three distinct functional zones, each serving a specific mechanistic purpose:

-

Zone 1: The tert-Butyl Carbamate (Boc) Core

-

Causality: The Boc group provides massive steric hindrance around the nitrogen atom[3]. By delocalizing the nitrogen's lone pair into the adjacent carbonyl group, it drastically reduces the amine's nucleophilicity and basicity. This prevents unwanted N-alkylation or acylation during downstream cross-coupling or peptide coupling reactions. It is orthogonally stable to bases and nucleophiles but highly labile to acid[4].

-

-

Zone 2: The N-Methyl Group

-

Causality: The methylation of the nitrogen eliminates its hydrogen-bond donor capacity. In drug development, masking H-bond donors is a proven strategy to increase lipophilicity (LogP), thereby enhancing passive membrane permeability and altering the conformational landscape of the resulting pharmacophore.

-

-

Zone 3: The 2-Ethoxyethyl Ether Linker

-

Causality: This moiety introduces a short PEG-like (polyethylene glycol) spacer. The ether oxygen acts as a hydrogen-bond acceptor, which enhances aqueous solubility and provides a highly flexible trajectory. This flexibility is critical when the amine is eventually deprotected and used as a linker in PROTACs, ensuring the spatial freedom required to bridge an E3 ligase and a target protein.

-

Experimental Workflow: Synthesis and Deprotection

The following protocols detail the synthesis of the protected carbamate and its subsequent activation (deprotection). Both workflows are designed as self-validating systems , ensuring high trustworthiness and reproducibility in the lab.

Protocol A: Synthesis via Boc Protection of the Secondary Amine

This protocol converts the highly reactive 2-ethoxy-N-methylethanamine into the stable tert-Butyl(2-ethoxyethyl)methylcarbamate[5].

-

Step 1 (Preparation): Dissolve 2-ethoxy-N-methylethanamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Step 2 (Base Addition): Add Triethylamine (Et₃N, 1.2 eq) and stir at 0 °C for 10 minutes. Causality: Et₃N acts as an acid scavenger, neutralizing any trace HCl from the amine salt and ensuring the secondary amine remains in its highly nucleophilic free-base form[6].

-

Step 3 (Reagent Addition): Dropwise add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Step 4 (Self-Validating Monitoring): Monitor via Thin-Layer Chromatography (TLC). Apply a Ninhydrin stain and heat the plate. The starting secondary amine will stain a deep purple/brown. As the reaction completes, the purple spot will vanish, replaced by a UV-active, Ninhydrin-negative spot (MW 203.28 g/mol ), validating the successful masking of the amine lone pair.

-

Step 5 (Workup): Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid-Mediated Deprotection (Activation)

To utilize the amine in subsequent coupling steps, the Boc group must be removed using acidic conditions[3].

-

Step 1 (Dissolution): Dissolve tert-Butyl(2-ethoxyethyl)methylcarbamate (1.0 eq) in DCM (0.1 M).

-

Step 2 (Acid Addition): Cool to 0 °C and slowly add Trifluoroacetic acid (TFA, 10.0 eq). Stir and allow to warm to room temperature for 2 hours.

-

Step 3 (Self-Validating Mechanism): The addition of TFA protonates the carbamate carbonyl, triggering a fragmentation cascade. The molecule expels a tert-butyl cation (which rapidly loses a proton to become isobutylene gas) and carbon dioxide (CO₂)[3]. The visual observation of effervescence (bubbling) serves as an immediate, self-validating indicator that deprotection is occurring. The cessation of gas evolution strongly correlates with reaction completion.

-

Step 4 (Isolation): Concentrate under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA, yielding the active secondary amine as a TFA salt[3].

Caption: Synthetic workflow and orthogonal deprotection strategy for the target carbamate.

Analytical Validation (Mass Spectrometry)

To confirm the successful synthesis of tert-Butyl(2-ethoxyethyl)methylcarbamate, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

When analyzed in Electrospray Ionization positive mode (ESI+), the compound will exhibit a distinct fragmentation pattern. The parent ion will appear as the protonated adduct [M+H]⁺ at m/z 204.16 .

During collision-induced dissociation (CID), the highly labile Boc group undergoes characteristic neutral losses. The molecule will first lose the tert-butyl group as isobutylene (-56 Da), followed by the loss of carbon dioxide (-44 Da). This sequential fragmentation ultimately yields the highly stable, protonated secondary amine fragment at m/z 104.10 . Identifying this specific m/z 104.10 peak is definitive proof of the 2-ethoxy-N-methylethanamine core structure.

Caption: ESI-MS collision-induced fragmentation pathway of the protonated molecular ion.

References

-

ChemSrc. "[1-(3-BRomophenyl)piperidin-4-yl]methanol - cas号查询 (CAS 722537-52-2)". Accessed March 12, 2026. 1

-

ChemSrc. "CAS 722537-52-2 Compound Registry". Accessed March 12, 2026. 2

-

BenchChem. "Step-by-Step Boc Protection of a Secondary Amine". Accessed March 12, 2026. 5

-

BenchChem. "N-Boc-aminomethanol | CAS 365572-48-1". Accessed March 12, 2026. 3

-

BenchChem. "N-Boc-N,N-bis(2-chloroethyl)amine | 118753-70-1". Accessed March 12, 2026. 4

-

BenchChem. "Di-tert-butyl dicarbonate | 24424-99-5". Accessed March 12, 2026.6

Sources

- 1. 648425-37-0_4,4,4-trifluoro-3-phenylbut-2-en-1-olCAS号:648425-37-0_4,4,4-trifluoro-3-phenylbut-2-en-1-ol【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 1296224-89-9_CAS号:1296224-89-9_[1-(3-BRomophenyl)piperidin-4-yl]methanol - 化源网 [chemsrc.com]

- 3. N-Boc-aminomethanol|CAS 365572-48-1|Supplier [benchchem.com]

- 4. N-Boc-N,N-bis(2-chloroethyl)amine | 118753-70-1 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Di-tert-butyl dicarbonate | 24424-99-5 | Benchchem [benchchem.com]

Mechanism of action of Boc-protected ethoxyethylamines

An In-depth Technical Guide to the Mechanism and Application of Boc-Protected Ethoxyethylamines

For professionals in the fields of chemical research, drug discovery, and pharmaceutical development, the strategic manipulation of functional groups is a cornerstone of molecular design and synthesis. Among the various tactics employed, the use of protecting groups is paramount for orchestrating complex synthetic pathways. The tert-butyloxycarbonyl (Boc) group stands out as one of the most reliable and versatile shields for amine functionalities. This guide provides a comprehensive technical exploration of the mechanism of action, synthesis, and strategic application of Boc-protected ethoxyethylamines, a class of reagents that combines the robust utility of the Boc group with the valuable structural attributes of the ethoxyethylamine moiety.

The Foundational Principles: Why Protect Amines?

Amines are fundamental to the structure of countless biologically active molecules. However, their inherent nucleophilicity and basicity can interfere with a wide array of chemical transformations. Protecting groups serve as temporary masks, rendering the amine inert to specific reaction conditions. The ideal protecting group, such as Boc, is characterized by its ease of introduction, stability across a range of chemical environments, and facile, selective removal under mild conditions.[1][2]

The Boc group, in particular, is prized for its stability under basic, nucleophilic, and catalytic hydrogenation conditions, making it orthogonal to other common protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (carbobenzyloxy).[1] This orthogonality is the linchpin of complex, multi-step syntheses, most notably in solid-phase peptide synthesis (SPPS) and the development of novel pharmaceutical agents.[1]

PART 1: The Core Chemistry of Boc Protection

The "mechanism of action" of a Boc-protected ethoxyethylamine is fundamentally about control: masking the amine's reactivity until it is needed. This control begins with the protection step.

Mechanism of Boc Protection

The protection of an amine, such as 2-ethoxyethylamine, is achieved via a nucleophilic acyl substitution reaction, typically using di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1]

-

Nucleophilic Attack : The reaction initiates with the lone pair of electrons on the nitrogen atom of the ethoxyethylamine attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4]

-

Formation of Tetrahedral Intermediate : This attack forms a transient, unstable tetrahedral intermediate.[1][3]

-

Collapse and Elimination : The intermediate collapses, expelling a tert-butyl carbonate as a leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butanol.[1][5] The evolution of CO₂ gas is a common visual indicator that the reaction is proceeding.[6]

The reaction can be catalyzed by a base, which deprotonates the positively charged amine intermediate, or even by molecular iodine, which activates the Boc anhydride.[2][7]

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

Experimental Protocol: Synthesis of N-Boc-2-ethoxyethylamine

This protocol describes a standard, reliable method for the Boc protection of 2-ethoxyethylamine.

Materials:

-

2-Ethoxyethylamine (1.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) (optional, 1.2 equiv.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-ethoxyethylamine in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

If using a base, add triethylamine and stir for 5-10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate portion-wise to the solution. Note: The reaction can be exothermic.

-

Stir the reaction mixture at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]

-

Upon completion, dilute the mixture with the solvent and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-ethoxyethylamine, which can be purified further by column chromatography if necessary.

| Parameter | Condition | Typical Yield | Reference |

| Solvent | DCM, THF, or water | >90% | [1][8] |

| Base (optional) | Triethylamine, DMAP, NaOH | >95% | [5][7] |

| Catalyst (optional) | Iodine (I₂) | High | [2] |

| Temperature | 0 °C to Room Temperature | High | [7] |

| Reaction Time | 1 - 4 hours | - | [1] |

PART 2: The Core Mechanism of Action - Acid-Catalyzed Deprotection

The strategic value of the Boc group lies in its selective removal. The "action" of the Boc-protected ethoxyethylamine is unleashed during the deprotection step, which liberates the free amine to participate in subsequent synthetic transformations. This cleavage is most commonly and efficiently achieved under acidic conditions.[9]

Mechanism of Deprotection

The acid-catalyzed removal of the Boc group is a clean and efficient process driven by the formation of highly stable byproducts.[10]

-

Protonation : A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate. This step makes the carbonyl carbon more electrophilic and weakens the adjacent bonds.[9][10]

-

Fragmentation : The protonated intermediate undergoes fragmentation. The tert-butyl-oxygen bond cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][9]

-

Decarboxylation : The carbamic acid spontaneously decomposes, releasing carbon dioxide gas.[10]

-

Final Product : The liberated amine is protonated by the excess acid, typically yielding the corresponding ammonium salt (e.g., TFA or hydrochloride salt).[10]

A critical consideration is the fate of the tert-butyl cation, which is a potent electrophile. It can be quenched by the solvent, deprotonate to form isobutylene gas, or cause unwanted alkylation of nucleophilic sites on the target molecule.[10][11] To prevent such side reactions, "scavengers" like triethylsilane or thioanisole are often added to the reaction mixture.[12]

Caption: A simplified workflow using Boc-ethoxyethylamine as a key building block.

PART 4: Analytical Confirmation of Protection and Deprotection

Verifying the success of the protection and deprotection steps is critical. Spectroscopic methods provide clear and definitive evidence of the transformation. [13]

| Spectroscopic Method | Boc-Protected Ethoxyethylamine | Free Ethoxyethylamine (after deprotection) | Key Observation |

|---|---|---|---|

| ¹H NMR | Singlet at ~1.4 ppm (9H) from (CH₃)₃C- | Signal at ~1.4 ppm is absent. | The appearance/disappearance of the large tert-butyl singlet is the most definitive indicator. [13] |

| ¹³C NMR | Signals at ~80 ppm (quaternary C) and ~28 ppm (CH₃) from Boc group. | Boc-related signals are absent. | Confirms the removal of the entire protecting group. |

| Infrared (IR) | Strong C=O stretch (carbamate) at ~1680-1700 cm⁻¹. | C=O stretch is absent. N-H bending vibrations reappear or intensify. | Monitors the addition/removal of the carbonyl functionality. |

| Mass Spectrometry | [M+H]⁺ corresponds to the mass of the protected amine. | [M+H]⁺ is 100 units less than the protected precursor. | A mass shift of -100 amu confirms the loss of the C₅H₈O₂ (Boc) moiety. |

Conclusion

The Boc-protected ethoxyethylamines represent a powerful synergy between a robust protecting group and a versatile synthetic building block. A thorough understanding of the underlying mechanisms for both the protection (nucleophilic acyl substitution) and deprotection (acid-catalyzed fragmentation) is essential for their effective use. This knowledge allows researchers and drug development professionals to precisely control the reactivity of the ethoxyethylamine moiety, enabling its strategic incorporation into complex molecules. The reliability of these methods, coupled with straightforward analytical verification, solidifies the role of this reagent class as an indispensable tool in the modern synthetic chemist's arsenal.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Retrieved from [Link]

-

J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]

-

Boukattaya, F., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 5, 1-7. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Synthetic Communications, 39(11), 1899-1907. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Yus, M., & Soler, T. (2002). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Tetrahedron Letters, 43(49), 8913-8915. Retrieved from [Link]

-

Scribd. (n.d.). Amine Protection With Boc. Retrieved from [Link]

-

SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. Retrieved from [Link]

-

EXCLI Journal. (2011). Synthesis and preliminary pharmacological evaluation of a novel series of indole-3-acetic acid derivatives. Retrieved from [Link]

-

GSC Online Press. (2024, August 30). Synthesis and characterization of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

MDPI. (2019, October 25). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Retrieved from [Link]

-

International Journal of Chemistry Research. (2021, July 1). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. commonorganicchemistry.com [commonorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. excli.de [excli.de]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives Using tert-Butyl(2-ethoxyethyl)methylcarbamate

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the use of strategically protected bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Tert-butyl(2-ethoxyethyl)methylcarbamate is a valuable, yet specialized, synthetic intermediate. Its structure features a secondary amine shielded by the acid-labile tert-butyloxycarbonyl (Boc) group and an ethoxyethyl chain, which can enhance solubility and provide a flexible spacer.

The primary utility of this reagent lies in its function as a protected precursor to N-methyl-2-ethoxyethylamine. The Boc group offers robust protection under a wide array of reaction conditions (e.g., basic, hydrogenolytic, and organometallic) but can be selectively and cleanly removed under acidic conditions. This allows for the unmasking of the secondary amine at a precise moment in a synthetic sequence, enabling its participation in subsequent bond-forming reactions. This guide provides a comprehensive overview of the synthesis, deprotection, and derivatization of this versatile carbamate, offering detailed protocols and the scientific rationale behind them.

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its proper handling and use in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₂₁NO₃ |

| Molecular Weight | 203.28 g/mol |

| CAS Number | Not assigned. |

| Appearance | Expected to be a colorless to pale yellow oil. |

| Boiling Point | Not determined; likely high due to polarity and MW. |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc, etc.). |

Synthetic Strategy Overview

The core application of tert-butyl(2-ethoxyethyl)methylcarbamate is a two-stage process: (1) selective deprotection of the Boc group to liberate the free secondary amine, and (2) functionalization of this amine to create a diverse range of derivatives. This workflow allows for the controlled introduction of the N-methyl-2-ethoxyethyl moiety into a target molecule.

Caption: General workflow for utilizing tert-butyl(2-ethoxyethyl)methylcarbamate.

Part I: Synthesis of the Starting Carbamate

While the focus is on its application, the synthesis of tert-butyl(2-ethoxyethyl)methylcarbamate is straightforward from commercially available precursors, N-methyl-2-ethoxyethylamine and di-tert-butyl dicarbonate (Boc₂O).

Protocol 1: Boc Protection of N-Methyl-2-ethoxyethylamine

This protocol describes the standard procedure for protecting a secondary amine with a Boc group. The reaction is typically high-yielding and clean.

Materials:

-

N-Methyl-2-ethoxyethylamine (1.0 equiv.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv.)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.2 equiv.)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-methyl-2-ethoxyethylamine (1.0 equiv.) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (e.g., triethylamine, 1.2 equiv.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O (1.05 equiv.) in DCM to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

Part II: Deprotection Protocols to Generate the Key Secondary Amine

The removal of the Boc group is the key step to unmasking the reactive secondary amine. This is achieved via acidolysis, where the carbamate is cleaved to release the amine, carbon dioxide, and the stable tert-butyl cation (which typically forms isobutylene).

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Two common and effective methods are presented below.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This is a fast and highly effective method, often driving reactions to completion within an hour at room temperature.

Materials:

-

tert-Butyl(2-ethoxyethyl)methylcarbamate (1.0 equiv.)

-

Trifluoroacetic Acid (TFA) (10-50% v/v)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the carbamate (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

-

Add TFA (e.g., 20% v/v) to the solution at room temperature. Caution: TFA is highly corrosive.

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Upon completion, carefully remove the solvent and excess TFA under reduced pressure (rotary evaporation).

-

Dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate) and carefully add it to a stirred, saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

-

Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude secondary amine.

Protocol 3: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also very effective and yields the amine as its hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated and stored.

Materials:

-

tert-Butyl(2-ethoxyethyl)methylcarbamate (1.0 equiv.)

-

4M HCl in 1,4-Dioxane (2-4 equiv.)

-

Anhydrous solvent (e.g., Dioxane, DCM, or Ethyl Acetate)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the carbamate (1.0 equiv.) in the chosen anhydrous solvent in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 4M HCl in 1,4-dioxane (2-4 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, the product hydrochloride salt may precipitate directly. If not, concentrate the solvent under reduced pressure.

-

Add diethyl ether to the residue to induce precipitation/crystallization of the N-methyl-2-ethoxyethylamine hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The free amine can be obtained by neutralizing the salt with a base (e.g., NaOH or NaHCO₃) and extracting it into an organic solvent.

Comparison of Deprotection Methods

| Method | Reagents | Solvent | Temp. | Typical Time | Work-up/Isolation |

| TFA | TFA, DCM | DCM | Room Temp. | 1-2 hours | Neutralization & Extraction |

| HCl | 4M HCl/Dioxane | Dioxane/DCM | 0 °C to RT | 2-4 hours | Precipitation of HCl Salt |

Part III: Synthesis of Derivatives from the Deprotected Amine

Once deprotected, the resulting N-methyl-2-ethoxyethylamine is a nucleophilic secondary amine, ready to be functionalized in a variety of ways.

Protocol 4: Synthesis of an Amide Derivative (Acylation)

Acylation with an acyl chloride is a fundamental and robust method for forming amide bonds.[1][2][3]

Materials:

-

N-Methyl-2-ethoxyethylamine (1.0 equiv.) (as free amine)

-

Acyl Chloride (e.g., Benzoyl Chloride) (1.05 equiv.)

-

Triethylamine (Et₃N) or Pyridine (1.1 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine, Anhydrous Na₂SO₄

Procedure:

-

Dissolve the amine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous DCM and cool to 0 °C.

-

Add the acyl chloride (1.05 equiv.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by flash chromatography or recrystallization as needed.

Protocol 5: Synthesis of a Tertiary Amine Derivative (Reductive Amination)

Reductive amination is a powerful method for C-N bond formation that avoids the over-alkylation issues common with alkyl halides.[4] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) allows for a one-pot procedure.[5][6]

Materials:

-

N-Methyl-2-ethoxyethylamine (1.0 equiv.) (as free amine or HCl salt)

-

Aldehyde or Ketone (e.g., Cyclohexanone) (1.1 equiv.)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

-

1,2-Dichloroethane (DCE) or DCM

-

Acetic Acid (optional, catalytic)

-

Saturated aqueous NaHCO₃ solution

-

Brine, Anhydrous Na₂SO₄

Procedure:

-

To a solution of the amine (1.0 equiv.) and the carbonyl compound (1.1 equiv.) in DCE, add a catalytic amount of acetic acid (if needed, especially for ketones).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise. The reaction is often mildly exothermic.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting materials are consumed.[7]

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude tertiary amine product by flash column chromatography.

Safety and Mechanistic Considerations

-

Reagent Handling: Always handle corrosive reagents like TFA and acyl chlorides in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

t-Butylation: During acid-catalyzed Boc deprotection, the generated tert-butyl cation is an electrophile. It can alkylate nucleophilic functional groups (e.g., thiols, electron-rich aromatic rings) on the substrate. The use of scavengers like triethylsilane or thioanisole can mitigate this side reaction if it proves problematic.

-

Reductive Amination: Sodium triacetoxyborohydride is moisture-sensitive and should be handled in a dry environment. The quenching step with aqueous base should be performed slowly to control gas evolution.

Conclusion

Tert-butyl(2-ethoxyethyl)methylcarbamate stands as a highly effective and strategically valuable building block for synthetic chemists. Its utility is defined by the robust nature of the Boc protecting group coupled with its clean and selective removal under acidic conditions. The protocols detailed herein for its synthesis, deprotection, and subsequent derivatization via acylation and reductive amination provide a solid foundation for researchers to incorporate the N-methyl-2-ethoxyethyl scaffold into a wide array of target molecules, facilitating advancements in drug discovery and materials science.

References

- BenchChem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.

- BenchChem. (2025). Application Notes: Acylation of Primary and Secondary Amines with Sorboyl Chloride.

- Dike, S. (2000). A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride. ProQuest.

- ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF.

- Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines.

- BenchChem. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis.

- Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.

- Pradhan, P., Dey, S., & Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Taylor & Francis.

- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Protocol for the Boc Deprotection of tert-Butyl(2-ethoxyethyl)methylcarbamate

Introduction & Scientific Rationale

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and drug development. This application note details the optimized protocols for the deprotection of tert-butyl(2-ethoxyethyl)methylcarbamate to yield the secondary amine, methyl(2-ethoxyethyl)amine .

Unlike standard peptide deprotections where the product is a large, non-volatile molecule, the deprotected free base of this specific substrate has a low molecular weight (MW = 103.16 g/mol ) and high volatility. Therefore, standard basic aqueous workups followed by solvent evaporation will inevitably lead to severe product loss. Expert Insight: To ensure high yields, the causality of the workflow dictates that the product must be isolated directly as an ammonium salt (hydrochloride or trifluoroacetate) without ever exposing the free base to reduced pressure.

Mechanistic Causality

The deprotection of a Boc group is an acid-catalyzed process[1]. The mechanism proceeds via the following sequence:

-

Protonation: The strong acid protonates the carbamate carbonyl oxygen.

-

Cleavage: The intermediate undergoes heterolytic cleavage, releasing a stable tert-butyl cation.

-

Decarboxylation: The resulting carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide (CO₂) gas.

-

Salt Formation: The liberated amine is immediately protonated by the excess acid in the reaction matrix, forming a stable salt.

Note on Scavengers: In complex peptide synthesis, the liberated tert-butyl cation can alkylate nucleophilic side chains (e.g., tryptophan, methionine). However, because tert-butyl(2-ethoxyethyl)methylcarbamate lacks such sensitive functional groups, the addition of carbocation scavengers (like triisopropylsilane or water) is unnecessary, allowing for a streamlined protocol.

Experimental Workflow & Logic

Experimental workflow for the Boc deprotection of tert-Butyl(2-ethoxyethyl)methylcarbamate.

Quantitative Data: Protocol Comparison

To assist in selecting the appropriate methodology, the following table summarizes the quantitative and qualitative parameters of the two standard approaches.

| Parameter | Method A: 4M HCl in Dioxane | Method B: TFA in DCM |

| Acid Reagent | 4M HCl | Trifluoroacetic Acid (TFA) |

| Solvent System | 1,4-Dioxane | Dichloromethane (DCM) |

| Reaction Time | 1 - 2 hours | 1 - 2 hours |

| Byproducts | Isobutylene, CO₂ | Isobutylene, CO₂ |

| Isolated Product Form | Hydrochloride (HCl) Salt | Trifluoroacetate (TFA) Salt |

| Product Stability | Highly stable, highly crystalline | Hygroscopic, often a viscous oil/solid |

| Volatility Risk | Low (stable salt matrix) | Moderate (TFA salt can degrade/volatilize) |

| Scavenger Required? | No | No |

Self-Validating Experimental Protocols

Method A: 4M HCl in Dioxane (Preferred Method)

This method is highly recommended for this specific substrate because the resulting hydrochloride salt is significantly less hygroscopic and easier to handle than the corresponding TFA salt[2].

-

Preparation: Dissolve tert-butyl(2-ethoxyethyl)methylcarbamate (1.0 eq) in anhydrous 1,4-dioxane (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 eq) dropwise.

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

-

Self-Validation Checkpoint 1 (Visual): Monitor the reaction for effervescence. The generation of CO₂ bubbles is a direct indicator of active decarboxylation. The cessation of bubbling suggests the primary cleavage phase is complete.

-

-

Analytical Validation: Confirm reaction completion via TLC (using a Ninhydrin stain; the secondary amine product will stain intensely, whereas the starting material will not) or LC-MS (monitor for the loss of 100 Da, observing the [M+H]⁺ peak at m/z 104.1).

-

Concentration: Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Expert Insight: Keep the water bath temperature strictly below 30 °C. Excessive heat can cause the amine hydrochloride salt to sublime or degrade.

-

-

Isolation: Add cold, anhydrous diethyl ether to the resulting residue to precipitate the methyl(2-ethoxyethyl)amine hydrochloride salt.

-

Filtration: Collect the precipitate via vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum to constant weight.

-

Self-Validation Checkpoint 2 (Yield): The mass of the recovered salt should closely match the theoretical yield of the HCl salt (MW = 139.62 g/mol ).

-

Method B: TFA in Dichloromethane (DCM)

This is the universally standard method for Boc deprotection, offering rapid cleavage kinetics[3]. However, removing residual TFA can be challenging.

-

Preparation: Dissolve the substrate in anhydrous DCM to achieve a concentration of 0.1 M to 0.5 M.

-

Acid Addition: Cool the solution to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a final 1:1 (v/v) ratio of TFA to DCM.

-

Reaction Execution: Stir the mixture at room temperature for 1 to 2 hours[4]. Monitor CO₂ evolution as described in Method A.

-

Concentration: Remove the volatiles under reduced pressure.

-

Azeotropic Co-evaporation (Critical Step): To remove residual TFA without employing a basic workup (which would volatilize the free amine), add 10 mL of toluene to the flask and evaporate under reduced pressure. Repeat this co-evaporation step 2 to 3 times.

-

Expert Insight: Toluene forms an azeotrope with TFA, allowing for its complete removal under vacuum. Failure to perform this step will result in a product contaminated with excess TFA, which can severely interfere with downstream coupling reactions.

-

-

Isolation: Triturate the resulting residue with cold diethyl ether to yield the methyl(2-ethoxyethyl)amine trifluoroacetate salt. Dry thoroughly under high vacuum.

-

Self-Validation Checkpoint 3 (Purity): Perform a ¹⁹F NMR on the isolated salt. The presence of only one sharp singlet confirms the salt form, while multiple peaks indicate residual, unreacted TFA solvent.

-

References

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: PubMed / Journal of Peptide Research (Han, G., Tamaki, M., & Hruby, V. J., 2001) URL:[Link]

-

Boc Deprotection - TFA Examples Source: Common Organic Chemistry URL:[Link]

-

Amine Protection and Deprotection Reaction Guide Source: Master Organic Chemistry URL:[Link]

Sources

Reaction conditions for N-alkylation of tert-Butyl(2-ethoxyethyl)methylcarbamate

Application Note: Advanced Protocols for the N-Alkylation of Carbamates – Synthesis of tert-Butyl(2-ethoxyethyl)methylcarbamate

Strategic Overview & Introduction

N-alkylated carbamates are ubiquitous structural motifs in modern drug discovery. They serve as stable peptide bond surrogates, lipophilicity enhancers, and critical flexible linkers in the design of PROTACs and macrocyclic inhibitors[1]. The target compound, tert-Butyl(2-ethoxyethyl)methylcarbamate (CAS: 722537-52-2) , features a versatile ether-containing side chain and a fully substituted (tertiary) carbamate core, making it a highly valuable intermediate for complex molecule synthesis.

This application note details the optimized reaction conditions for synthesizing this compound via two distinct, complementary N-alkylation pathways:

-

Route A: Direct N-methylation of tert-Butyl (2-ethoxyethyl)carbamate.

-

Route B: N-alkylation of tert-Butyl methylcarbamate with a 2-ethoxyethyl halide.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The N-alkylation of Boc-protected amines is governed by the principles of pKa, solvent effects, and electrophilic reactivity.

-

Deprotonation Dynamics: The N–H bond of a Boc-protected secondary amine has a pKa of approximately 16–18. Weaker bases (e.g., K₂CO₃) are often insufficient for rapid deprotonation at room temperature[2]. Therefore, Sodium Hydride (NaH) is utilized. The irreversible formation of hydrogen gas (H₂) drives the equilibrium completely forward, generating a highly nucleophilic, "naked" amidate anion[2].

-

Solvent Architecture (DMF vs. THF): The reaction utilizes a binary solvent system or pure polar aprotic solvents. N,N-Dimethylformamide (DMF) is critical because its high dielectric constant effectively solvates the Na⁺ counterion, breaking up tight ion pairs and accelerating the subsequent Sₙ2 displacement[1]. Tetrahydrofuran (THF) is frequently employed as a co-solvent to modulate the freezing point and improve the solubility of the carbamate precursor at 0 °C[2].

-

Electrophile Reactivity:

-

In Route A, Methyl Iodide (MeI) is an extremely potent, sterically unhindered electrophile. The Sₙ2 reaction proceeds rapidly at room temperature[2].

-

In Route B, 2-Ethoxyethyl bromide is significantly less reactive due to mild steric bulk and the inductive electron-withdrawing effect of the adjacent ether oxygen. To overcome this activation energy barrier, elevated temperatures (60 °C) are required[3].

-

Quantitative Data: Route Comparison

The following table summarizes the optimized parameters and expected outcomes for both synthetic strategies, allowing researchers to select the route that best fits their available starting materials.

| Parameter | Route A: N-Methylation | Route B: Ether N-Alkylation |

| Starting Material | tert-Butyl (2-ethoxyethyl)carbamate (CAS: 722537-53-3) | tert-Butyl methylcarbamate (CAS: 2986-19-8) |

| Electrophile | Methyl Iodide (MeI) | 2-Ethoxyethyl bromide |

| Base | NaH (60% dispersion in mineral oil) | NaH (60% dispersion in mineral oil) |

| Solvent System | THF/DMF (2:1 v/v) | Pure DMF |

| Temperature Profile | 0 °C → 25 °C (Room Temp) | 0 °C → 60 °C |

| Reaction Time | 2–4 hours | 12–18 hours |

| Typical Yield | 85–95% | 70–80% |

| Atom Economy | High (loss of iodide) | Moderate (loss of heavy bromide) |

Reaction Workflows

The diagram below illustrates the convergent pathways utilized to synthesize the target tertiary carbamate.

Figure 1: Convergent synthetic pathways for the N-alkylation yielding the target carbamate.

Detailed Step-by-Step Methodologies

Protocol A: Synthesis via N-Methylation (Recommended for High Yield)

This protocol leverages the Benoiton methodology for the rapid methylation of Boc-protected amines[2].

-

Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add tert-Butyl (2-ethoxyethyl)carbamate (1.0 eq, 5.0 mmol) and dissolve in 20 mL of anhydrous THF/DMF (2:1 v/v) to achieve a ~0.25 M concentration.

-

Deprotonation (Self-Validating Step): Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in three small portions over 10 minutes.

-

Validation Check: You must observe immediate effervescence (H₂ gas evolution). Stir the suspension at 0 °C for 45 minutes. The complete cessation of bubbling is your visual confirmation that quantitative deprotonation has occurred.

-

-

Alkylation: Add Methyl Iodide (1.5 eq, 7.5 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

-

Validation Check: Monitor reaction progress via TLC (Hexanes:EtOAc 4:1). The product will exhibit a significantly higher Rf value (~0.6) compared to the starting material (~0.3) due to the elimination of the hydrogen-bond donating N–H group.

-

-

Quenching & Workup: Cool the mixture back to 0 °C and quench carefully by the dropwise addition of saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes) to yield the pure tertiary carbamate as a colorless oil.

Protocol B: Synthesis via Ether N-Alkylation

This protocol is adapted from standard procedures used in the synthesis of macrocyclic kinase inhibitors[1][3].

-

Preparation: In an argon-purged flask, dissolve tert-Butyl methylcarbamate (1.0 eq, 5.0 mmol) in 20 mL of anhydrous DMF.

-

Deprotonation: Cool to 0 °C and add NaH (60% dispersion, 1.2 eq, 6.0 mmol) portion-wise. Stir for 1 hour at 0 °C until gas evolution ceases[1].

-

Alkylation: Add 2-Ethoxyethyl bromide (1.5 eq, 7.5 mmol) in one portion.

-

Pro-Tip: To accelerate the reaction, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate an in situ Finkelstein exchange, converting the bromide to a more reactive iodide intermediate.

-

-

Thermal Activation: Heat the reaction mixture to 60 °C and stir for 12–18 hours under argon[3].

-

Workup: Cool to room temperature and quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Crucial Step: Wash the combined organic layers extensively with water (5 x 20 mL) and a final brine wash to completely remove the DMF solvent. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

-

On the Selective N-Methylation of BOC-Protected Amino Acids Source: Journal of Organic Chemistry (ACS Publications), 2009. URL:[Link]

- Macrocyclic inhibitors of peptidylarginine deaminases (Patent IL296923A)

- Heterocyclic SIK inhibitors (Patent WO2024062360A1)

Sources

Applications in the Synthesis of PROTACs and Molecular Glues: An Application and Protocol Guide for Researchers

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting protein function, eliminates disease-causing proteins entirely.[1] This approach co-opts the cell's own waste disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively tag and destroy proteins of interest (POIs).[2][3] Two principal classes of small molecules drive this technology: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[4][5]

PROTACs are heterobifunctional molecules engineered with two distinct ligands connected by a chemical linker.[6] One ligand, the "warhead," binds to the target protein, while the other, the "anchor," recruits an E3 ubiquitin ligase.[7] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[] In contrast, molecular glues are smaller, monovalent compounds that act by inducing or stabilizing a novel protein-protein interaction between an E3 ligase and a "neo-substrate" protein that would not normally be targeted.[9][10][11]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and validation of both PROTACs and molecular glues. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols to empower innovation in this exciting field.

Part I: Proteolysis-Targeting Chimeras (PROTACs)

Section 1: The PROTAC Concept & Design Principles

The efficacy of a PROTAC is not driven by occupancy in the traditional sense but by an "event-driven" pharmacology.[12] A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules, allowing for potent activity at very low concentrations.[12] This process hinges on the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.[]

Caption: The catalytic mechanism of action for a PROTAC.

The design of a successful PROTAC requires careful optimization of its three constituent parts:

1. E3 Ligase Ligands: While over 600 E3 ligases are encoded in the human genome, only a handful are routinely hijacked for PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[13] The choice of E3 ligase can influence tissue distribution, degradation efficiency, and potential off-target effects.[2] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[14]

Table 1: Common E3 Ligase Ligands and Their Linker Attachment Points

| E3 Ligase | Ligand Class | Common Ligand Examples | Typical Linker Attachment Point(s) |

|---|---|---|---|

| CRBN | Glutarimide Analogs | Thalidomide, Pomalidomide, Lenalidomide | C4 or C5 position of the phthalimide ring |

| VHL | Hydroxyproline Mimetics | (S,R,S)-AHPC-based ligands | Typically via a hydroxyl group, allowing for ether or ester linkages |

| MDM2 | Nutlin Analogs | Nutlin-3a, Idasanutlin | Often from the piperazinone core or solvent-exposed phenyl groups |

| IAPs | Smac Mimetics | Bestatin, LCL161 | Amine functionalities that allow for amide bond formation |

2. Protein of Interest (POI) Ligands: The "warhead" must bind to the target protein with sufficient affinity to facilitate ternary complex formation. An important consideration is the "exit vector"—the point on the ligand where the linker can be attached without significantly disrupting binding to the POI.

3. The Linker: The linker is not merely a passive spacer; it is a critical determinant of PROTAC activity.[6] Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn dictates degradation efficiency.[15][16]

-

Composition: Linkers commonly consist of polyethylene glycol (PEG) chains to enhance solubility and cell permeability or simple alkyl chains.[15][16][17] Rigid linkers, such as those containing cycloalkane moieties, can also be used to properly orient the two ligands.[17]

-

Length: The optimal linker length is highly system-dependent and must be determined empirically for each POI-E3 ligase pair.[16]

-

Attachment Point: The position where the linker connects to the warhead and anchor ligands is crucial for achieving a productive ternary complex conformation.[6]

Section 2: Synthetic Strategies for PROTACs

PROTAC synthesis can be approached in a stepwise or convergent manner. Convergent synthesis, where the E3 ligand-linker and POI ligand are prepared separately and then joined in a final step, is often more efficient for building libraries of PROTACs with varying linkers.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is exceptionally well-suited for this purpose due to its high efficiency, selectivity, and biocompatibility.[6][]

Caption: Convergent PROTAC synthesis workflow using click chemistry.

Section 3: Detailed Synthesis Protocol: A BRD4-Degrading PROTAC

This protocol describes the synthesis of a representative PROTAC targeting the BRD4 protein for degradation by recruiting the VHL E3 ligase, assembled via a CuAAC reaction.

Step 3.1: Synthesis of Azide-Functionalized VHL-Linker Intermediate

Causality: This step attaches a PEG linker terminated with a reactive azide group to the VHL ligand. The azide is stable and will specifically react with an alkyne in the subsequent click reaction.

-

Reagent Preparation: Dissolve the VHL ligand (1.0 equivalent) and an azide-functionalized PEG linker with a terminal carboxylic acid (e.g., N3-PEG4-Acid, 1.1 equivalents) in anhydrous Dimethylformamide (DMF).

-

Activation: Add a peptide coupling agent such as HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Coupling Reaction: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents), to the reaction mixture.[18]

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[15]

-

Purification: Upon completion, purify the azide-functionalized VHL-linker intermediate using preparative reverse-phase HPLC (RP-HPLC). Lyophilize the collected fractions to yield the pure product.[15]

Step 3.2: Synthesis of Alkyne-Functionalized JQ1 (BRD4 Ligand)

Causality: This step modifies the known BRD4 inhibitor, JQ1, with a terminal alkyne group. This provides the other half of the click chemistry pair. The modification is made at a known solvent-exposed position on JQ1 to minimize disruption of its binding to BRD4.

-

Reagent Preparation: Dissolve JQ1 (1.0 equivalent) and an appropriate alkyne-containing building block (e.g., 4-pentynoic acid, 1.1 equivalents) in anhydrous DMF.

-

Activation & Coupling: As in Step 3.1, use HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to facilitate amide bond formation.

-

Monitoring & Workup: Stir at room temperature for 2-4 hours, monitoring by LC-MS. Upon completion, the crude product can often be purified by flash column chromatography on silica gel.

Step 3.3: Final PROTAC Assembly via CuAAC Click Reaction

Causality: This is the convergent step where the two halves of the PROTAC are joined. The copper(I) catalyst selectively promotes the cycloaddition of the azide and alkyne groups to form a stable triazole ring, completing the PROTAC molecule.[6]

-

Reagent Preparation: Dissolve the purified azide-functionalized VHL-linker intermediate (1.0 equivalent) and the alkyne-functionalized JQ1 (1.1 equivalents) in a solvent mixture, typically t-BuOH/H₂O (1:1).[15]

-

Catalyst Addition: Add copper(II) sulfate (CuSO₄, 0.1 equivalents) and a reducing agent such as sodium ascorbate (0.2 equivalents) to the mixture. This in situ generates the active Cu(I) catalyst.

-

Reaction: Stir the reaction vigorously at room temperature for 4-12 hours. Monitor for completion by LC-MS.[15]

Step 3.4: Final Purification and Characterization

Causality: Rigorous purification and characterization are essential to ensure that the biological activity observed is due to the desired compound and not impurities.

-

Purification: Purify the final PROTAC product by preparative RP-HPLC.[15]

-

Characterization: Confirm the identity, purity (>95%), and structure of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][18]

Section 4: Biological Validation of PROTACs

Once synthesized and purified, the PROTAC's biological activity must be validated. The primary assay is to measure the degradation of the target protein in a relevant cell line.

Protocol: Western Blot for Target Protein Degradation

-

Cell Culture and Treatment: Plate a relevant human cell line (e.g., MV4-11 for BRD4) and grow to 70-80% confluency.[19] Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (typically 18-24 hours).[15]

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]

-

SDS-PAGE and Western Blot: Normalize protein amounts for all samples, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.[15]

-

Immunoblotting: Probe the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-Actin or anti-GAPDH). Then, incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation).

Part II: Molecular Glues

Section 5: The Molecular Glue Concept

Molecular glues represent a distinct class of protein degraders. They are typically smaller, monovalent molecules (<500 Da) that possess more favorable drug-like properties compared to the larger PROTACs.[11][20] Their mechanism involves binding to an E3 ligase, such as CRBN, and altering its substrate-binding surface.[10][21] This conformational change creates a new interface that is complementary to a "neo-substrate," inducing a novel protein-protein interaction and leading to the neo-substrate's ubiquitination and degradation.[4][21]

Caption: Mechanism of action for a molecular glue degrader.

Section 6: Discovery and Synthesis of Molecular Glues

The rational design of molecular glues remains a significant challenge because it requires predicting how a small molecule will induce a new protein-protein interaction.[10] Consequently, many existing molecular glues were discovered serendipitously or through high-throughput phenotypic screens of large compound libraries.[22] A promising strategy for new discovery is the creation of diverse chemical libraries based on known E3 ligase-binding scaffolds, such as thalidomide, followed by screening for the degradation of specific targets.[22]

Section 7: Protocol: Rapid Synthesis of a Molecular Glue Library

This protocol is based on the "Rapid-Glue" platform concept for the high-throughput synthesis of a molecular glue library suitable for direct biological screening.[22] It utilizes a robust reaction between a hydrazide-modified pomalidomide (a CRBN ligand) and a diverse collection of commercially available aldehydes.

Causality: This method allows for the rapid generation of hundreds of diverse compounds in a miniaturized format (e.g., a 384-well plate). By using a slight excess of the aldehyde, the reaction is driven to completion, allowing the crude reaction mixture to be used directly in cellular assays, thus bypassing the bottleneck of purification for primary screening.[22]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of a pomalidomide-hydrazide building block in DMSO.

-

Prepare a "library" of diverse, commercially available aldehydes as 50 mM stock solutions in DMSO in a 384-well source plate.

-

-

Miniaturized Reaction Setup:

-

Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of the pomalidomide-hydrazide stock solution into each well of a 384-well assay plate.

-

Dispense 50 nL of each unique aldehyde stock solution from the source plate into the corresponding wells of the assay plate. This creates a final reaction concentration of 5 mM pomalidomide-hydrazide and 25 mM aldehyde.

-

Add 10 µL of a reaction buffer (e.g., PBS with 1% DMSO) to each well.

-

-

Reaction Incubation:

-

Seal the plate and incubate at 37°C for 24 hours to form the acylhydrazone linkage.

-

-

Direct-to-Biology Screening:

-

The resulting library plate, containing the newly synthesized molecular glue analogs, can be directly diluted and added to cells for phenotypic or target-based screening without any purification.[22]

-

Section 8: Validation of Molecular Glue Hits

Hits from the primary screen must be validated through a rigorous hit-to-lead cascade.

-

Resynthesis and Purification: Promising hits are resynthesized on a larger scale and purified by RP-HPLC to confirm that the observed activity is from the intended compound.

-

Confirmation of Degradation: The purified compound is tested in a Western Blot assay, as described in Section 4, to confirm dose-dependent degradation of the target protein.

-

Selectivity Profiling: The compound's selectivity is assessed using proteome-wide methods (e.g., mass spectrometry-based proteomics) to identify any off-target degradation events.

-

Mechanism of Action Studies: Biophysical assays (e.g., TR-FRET, SPR) can be employed to confirm that the molecule promotes the formation of a ternary complex between CRBN and the neo-substrate.[23]

Part III: Summary and Future Outlook

PROTACs and molecular glues offer distinct but complementary approaches to targeted protein degradation. The choice between them depends on the target, the desired properties of the final molecule, and the available synthetic strategies.

Table 2: Comparison of PROTACs and Molecular Glues

| Feature | PROTACs | Molecular Glues |

|---|---|---|

| Structure | Heterobifunctional (Warhead-Linker-Anchor) | Monovalent |

| Molecular Weight | High (700-1200 Da) | Low (<500 Da)[20] |

| Design Principle | Rational, modular design[20] | Often serendipitous, rational design is emerging[10][24] |

| Oral Bioavailability | Often challenging due to size[11][25] | Generally more favorable[20] |

| Target Scope | Broad; can theoretically target any protein with a known binder | More limited; dependent on finding a compatible E3/neo-substrate pair |

References

- Benchchem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. Benchchem.

- Kostrhunova, M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.

- Precise PEG. (2025). E3 Ligase Ligands in PROTAC. Precise PEG.

- Benchchem. (2025). Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid. Benchchem.

- Gehringer, M. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.

- Liu, S., et al. (2023). Rational Design of Molecular Glues: Breakthroughs and Perspectives. ChemRxiv.

- Liu, S., et al. (2023). Rational Design of Molecular Glues: Breakthroughs and Perspectives. ChemRxiv.

- Hanzl, A. (2023). Rational Chemical Design of Molecular Glue Degraders. eScholarship, University of California.

- MDPI. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.

- Drexel University. (2023). Rational Design of Molecular Glue Degraders via Computational Prediction of E3 Ligase Interactions. Drexel University.

- Anonymous. (2025).

- Promega Corporation. (n.d.). Protein Degradation and PROTACs.

- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.

- BLDpharm. (n.d.). E3 Ligands Usage in PROTAC Design. BLDpharm.

- MarinBio. (n.d.).

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.

- BroadPharm. (2022).

- Li, Y., et al. (2023). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. ACS Central Science.

- AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.

- Precise PEG LLC. (n.d.). Linkers in PROTACs. Precise PEG LLC.

- Cambridge Healthtech Institute. (2022). Protein Degradation Using PROTACs & Molecular Glues. Cambridge Healthtech Institute.

- MtoZ Biolabs. (n.d.). Molecular Glue Screening Service | PROTAC Service. MtoZ Biolabs.

- Hatcher, J. M., et al. (2026). Synthesis of a nucleic acid reporter for molecular glue discovery in DNA encoded libraries.

- tebu-bio. (2025).

- NJ Bio, Inc. (2025). Targeted Protein Degraders. NJ Bio, Inc.

- Bio-Techne. (n.d.).

- Bulatov, E., & Ciulli, A. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Chemistry.

- Manandhar, M., et al. (2021). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. Molecules.

- ResearchGate. (2026). PROTACs and Molecular Glues: An overview.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.

- Ohoka, N., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal.

- Cambridge Healthtech Institute. (2024). Degraders and Molecular Glues Part 1. Discovery On Target.

- Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog.

- MDPI. (2025). PROTACs and Glues: Striking Perspectives for Engineering Cancer Therapy À La Carte. MDPI.

- Synple Chem. (n.d.).

- Cambridge Healthtech Institute. (2022). PROTACs and Molecular Glues - Part 1 Conference. Cambridge Healthtech Institute.

- Biopharma Group. (n.d.).

- Journal of Medicinal Chemistry. (n.d.). Molecular Glue Discovery: Current and Future Approaches.

- Wikipedia. (n.d.). Molecular glue. Wikipedia.

Sources

- 1. njbio.com [njbio.com]

- 2. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 3. Protein Degradation Using PROTACs & Molecular Glues | April 19-20, 2022 [drugdiscoverychemistry.com]

- 4. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. blog.crownbio.com [blog.crownbio.com]

- 12. explorationpub.com [explorationpub.com]

- 13. precisepeg.com [precisepeg.com]

- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 17. precisepeg.com [precisepeg.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PROTACs and Glues: Striking Perspectives for Engineering Cancer Therapy À La Carte - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular glue - Wikipedia [en.wikipedia.org]

- 22. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PROTACs and Molecular Glues - Part 1 Conference, October 18-19, 2022, Boston, MA [discoveryontarget.com]

- 24. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]

- 25. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 26. mdpi.com [mdpi.com]

- 27. Research Portal [researchdiscovery.drexel.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl(2-ethoxyethyl)methylcarbamate Derivatives